molecular formula C18H29BClNO2 B3079721 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride CAS No. 1073372-05-0

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride

Katalognummer: B3079721
CAS-Nummer: 1073372-05-0
Molekulargewicht: 337.7 g/mol
InChI-Schlüssel: GHZFFUFGGFSPDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 859833-22-0, Mol. Formula: C₁₈H₂₈BNO₂, Mol. Weight: 301.23) is a boronic ester derivative featuring a piperidine ring linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via a benzyl spacer. It is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-8-15(9-11-16)14-20-12-6-5-7-13-20;/h8-11H,5-7,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFFUFGGFSPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-05-0
Record name Piperidine, 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride typically involves the following steps:

  • Boronic Acid Derivative Synthesis: The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized through the reaction of pinacol with boronic acid under controlled conditions.

  • Piperidine Attachment: The boronic acid derivative is then reacted with piperidine in the presence of a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a boronic ester or borate.

  • Reduction: Reduction reactions may involve the reduction of the boronic acid group to boronic alcohols.

  • Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Boronic Alcohols: Resulting from the reduction of boronic acids.

  • Substituted Piperidines: Various derivatives formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid functionality makes it a versatile reagent in cross-coupling reactions.

Biology: The compound has potential biological activities, including enzyme inhibition and modulation of biological pathways. It is used in the study of enzyme mechanisms and as a tool in biochemical research.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in various medical applications, such as cancer treatment and neurodegenerative diseases.

Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of materials science and nanotechnology.

Wirkmechanismus

The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with various receptors and proteins, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine-Boronic Ester Derivatives

(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride
  • Mol. Formula: C₁₁H₂₁BClNO₂ .
  • Key Differences :
    • Lacks the benzyl group, reducing steric bulk and altering electronic properties.
    • Higher polarity due to the absence of an aromatic ring.
  • Applications : Intermediate in peptide coupling and bioconjugation reactions .
(b) 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride
  • Structure : Methyl substitution on the piperidine nitrogen.
  • Mol. Formula: C₁₂H₂₅BClNO₂ .
  • Reduced basicity of the piperidine nitrogen due to alkylation.
(c) 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine Hydrochloride
  • Structure : Pyrrolidine ring replaces piperidine.
  • Key Differences :
    • Smaller ring size (5-membered vs. 6-membered) increases ring strain and alters conformational flexibility.
    • Higher reactivity in certain cross-coupling reactions due to reduced steric hindrance .

Derivatives with Alternative Heterocycles

(a) 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine
  • Structure : Morpholine ring (oxygen-containing heterocycle) instead of piperidine.
  • Mol. Formula: C₁₇H₂₆BNO₃ .
  • Key Differences :
    • Oxygen atom increases polarity and hydrogen-bonding capacity.
    • Lower basicity compared to piperidine derivatives.
(b) 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
  • Mol. Formula: C₁₇H₂₄BNO₂ .
  • Key Differences: Reduced steric bulk may enhance reactivity in coupling reactions but decrease stability. Limited conjugation compared to benzyl-linked derivatives.

Comparative Analysis Table

Compound Heterocycle Key Structural Feature Mol. Weight Reactivity in Suzuki Coupling Polarity
Target Compound Piperidine Benzyl spacer 301.23 High (optimal steric balance) Moderate
4-(Dioxaborolanyl)piperidine HCl Piperidine Direct attachment 185.97 Moderate High
1-Methyl-4-(dioxaborolanyl)piperidine HCl Piperidine N-methyl substitution 261.60 Low (steric hindrance) Low
1-(Dioxaborolanylbenzyl)pyrrolidine HCl Pyrrolidine 5-membered ring 284.15 High Moderate
4-(Dioxaborolanylbenzyl)morpholine Morpholine Oxygen-containing ring 303.20 Moderate High

Biologische Aktivität

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride is a synthetic compound that incorporates a piperidine ring and a boron-containing moiety. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C₁₄H₁₉BNO₂
  • Molecular Weight : 251.12 g/mol
  • CAS Number : Not specifically listed; related compounds include boronates and piperidines.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom in its structure. Boron-containing compounds have been shown to exhibit various biological activities, including enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. The specific activity of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride in cancer models remains to be fully elucidated but may involve mechanisms similar to those observed in other boronates.

Enzyme Inhibition

The presence of the dioxaborolane group suggests potential enzyme inhibitory activity. Boronates are known to act as inhibitors for certain glycosidases and proteases. For example:

  • α-glucosidase Inhibition : Compounds with boronate groups have shown IC50 values ranging from 3–11 μM against α-glucosidase enzymes . This inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate absorption.

Case Study 1: Anticancer Potential

In a study investigating various boron-containing compounds for their anticancer potential, derivatives similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride were found to inhibit proliferation in several cancer cell lines by inducing G1 phase arrest and apoptosis .

Case Study 2: Enzyme Activity Modulation

Another study focused on the enzyme inhibition properties of boronates indicated that compounds with similar structures effectively inhibited α-glucosidase and β-galactosidase . This suggests that our compound may also possess similar inhibitory capabilities.

Data Tables

Biological Activity Target IC50 Value (μM) Reference
Anticancer ActivityVarious Cancer CellsNot Specified
α-glucosidase Inhibitionα-glucosidase3–11
β-galactosidase Inhibitionβ-galactosidaseNot Specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride, and how is purity ensured?

  • Methodology : The synthesis typically involves coupling a piperidine-benzyl precursor with a boronic ester moiety. For example, Kanto Reagents describes the compound with 97% purity and a melting point of 63–64°C, synthesized under controlled conditions . Key steps include:

  • Use of anhydrous solvents to prevent hydrolysis of the boronic ester.
  • Purification via column chromatography or recrystallization.
  • Purity verification using HPLC or titration (e.g., alcohol-based titration for chloride content) .
    • Data Table :
PropertyValueSource
CAS RN859833-22-0
Melting Point63–64°C
Purity≥97%

Q. Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

  • Methodology :

  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., boronic ester at ~1350–1310 cm⁻¹, piperidine N–H stretches) .
  • Titration : Quantifies hydrochloride content via alcohol dissolution and sodium hydroxide titration .
  • HPLC : Mobile phases often combine methanol with buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to resolve impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Skin/Eye Contact : Immediate flushing with water; remove contaminated clothing .
  • Inhalation : Transfer to fresh air; seek medical attention if respiratory irritation occurs .
  • Storage : Store in airtight containers at 2–8°C, away from moisture (boronic esters are moisture-sensitive) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cross-coupling efficiency in Suzuki-Miyaura reactions using this boronic ester?

  • Methodology :

  • Temperature : Maintain 60–80°C to balance reaction rate and boronic ester stability .
  • Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl partners.
  • Solvent Selection : Use toluene/ethanol (3:1) with degassing to minimize oxidation.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or LC-MS .

Q. How do impurities affect the compound’s spectroscopic data, and how can they be quantified?

  • Methodology :

  • Impurity Profiling : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve byproducts (e.g., de-boronated derivatives) .
  • Quantification : Compare peak areas against USP reference standards; impurity thresholds should align with pharmacopeial guidelines (e.g., ≤0.5% for major impurities) .
  • Contradiction Analysis : Discrepancies in NMR shifts (e.g., δ 1.3 ppm for tetramethyl groups) may arise from residual solvents; use DMSO-d6 for consistent deuteration .

Q. What is the compound’s stability under varying pH and temperature conditions, and how is degradation mitigated?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). Boronic esters hydrolyze rapidly in acidic/basic conditions; neutral buffers (pH 6–8) are optimal .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C; store at ≤25°C .
  • Light Sensitivity : Protect from UV light using amber glassware .

Q. How does the structural motif of this compound compare to pharmacologically active piperidine derivatives?

  • Methodology :

  • SAR Studies : Compare with diphenoxylate () and paroxetine analogs (). The benzyl-piperidine backbone is common in CNS agents, while the boronic ester enables bioconjugation .
  • Biological Assays : Screen for kinase inhibition (boron’s role in ATP-binding pockets) or proteasome targeting .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Methodology :

  • Reproducibility Checks : Replicate synthesis/purification steps using identical reagents (e.g., anhydrous Na2SO4 for drying) .
  • Inter-laboratory Calibration : Cross-validate DSC results for melting points and NMR referencing (e.g., TMS vs. residual solvent peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.